molecular formula C32H38ClN3O2 B1666252 Azeliragon CAS No. 603148-36-3

Azeliragon

カタログ番号: B1666252
CAS番号: 603148-36-3
分子量: 532.1 g/mol
InChIキー: KJNNWYBAOPXVJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

アゼリラゴンの合成は、主要な中間体の調製から始まり、複数ステップで行われます最終ステップでは、ジエチルアミノプロピル鎖が付加されます .

工業的製造方法

アゼリラゴンの工業的製造は、同様の合成経路に従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製方法、および厳しい品質管理対策を用いて、最終生成物の均一性と純度を確保することが含まれます .

化学反応の分析

反応の種類

アゼリラゴンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は酸化物を生成する可能性があり、置換反応は分子にさまざまな官能基を導入する可能性があります .

科学的研究応用

アゼリラゴンは、潜在的な治療応用について広く研究されてきました。

科学的研究の応用

Azeliragon in Alzheimer's Disease

Mechanism of Action:
this compound inhibits RAGE, which is implicated in the pathogenesis of Alzheimer's disease through its role in mediating neuroinflammation and amyloid-beta toxicity. By blocking RAGE, this compound aims to reduce amyloid plaque deposition and mitigate cognitive decline.

Clinical Trials:

  • The Phase 2b study demonstrated that this compound significantly slowed cognitive decline in patients with mild-to-moderate Alzheimer's disease. The primary endpoint was measured using the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-cog), showing a statistically significant 3.1 point difference compared to placebo over 18 months (p = 0.008) .
  • In a subgroup analysis of patients with mild Alzheimer's (MMSE scores 21-26), the treatment resulted in a notable 4.0 point improvement on the ADAS-cog compared to placebo (p = 0.018) .

Efficacy Measures:

MeasureThis compound (5 mg/day)Placebop-value
ADAS-cog Change-3.1-0.008
CDR-SB Change-1.0-0.02
Time to Cognitive DeteriorationIncreased delay-0.0149

This compound in Pancreatic Cancer

Preclinical Studies:
Recent research indicates that this compound exhibits anti-tumor activity in pancreatic cancer models by inhibiting RAGE-mediated signaling pathways, particularly NF-κB activation, which is crucial for tumor progression and immune suppression .

Combination Therapy:

  • In studies involving mouse models of pancreatic cancer, this compound was administered alongside radiation therapy (RT). The combination resulted in an additive effect on tumor growth delay, significantly improving survival rates compared to control groups .
  • The treatment led to a reduction in immunosuppressive cell populations (M2 macrophages and Tregs) while increasing cytotoxic CD8+ T cell infiltration .

Efficacy Measures:

Treatment GroupTumor Growth DelaySurvival Rate
This compound + RTSignificant>50 days
ControlNone<35 days

This compound in Triple-Negative Breast Cancer

This compound has also been studied for its effects on triple-negative breast cancer (TNBC). Research indicates that RAGE inhibition by this compound impairs metastasis through modulation of signaling pathways associated with tumor progression . This suggests a potential role for this compound as part of a therapeutic strategy for TNBC.

生物活性

Azeliragon, also known as TTP488, is an orally bioavailable small molecule that acts as an antagonist of the Receptor for Advanced Glycation Endproducts (RAGE). This compound has garnered interest for its potential therapeutic applications in various diseases, particularly Alzheimer's disease (AD) and certain types of cancer. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables to illustrate its effects.

This compound inhibits RAGE, which is implicated in several pathological processes including neuroinflammation and tumor progression. By blocking the interaction between RAGE and its ligands (such as HMGB1 and S100 proteins), this compound modulates inflammatory responses and cellular signaling pathways associated with disease progression.

Alzheimer's Disease

  • Preclinical Studies : In animal models of Alzheimer's disease, this compound has been shown to:
    • Decrease amyloid-beta (Aβ) plaque deposition.
    • Reduce total Aβ concentration in the brain while increasing plasma Aβ levels.
    • Lower levels of inflammatory cytokines and improve cerebral blood flow .
  • Clinical Trials :
    • Phase 2b Study : Results indicated a 3.1-point improvement on the ADAS-cog scale in patients treated with this compound over 18 months compared to placebo. The subgroup with mild AD showed a more significant effect with a 4-point improvement .
    • Ongoing Trials : The Elevage study is currently assessing this compound's efficacy in patients with mild AD and type 2 diabetes, aiming to confirm earlier findings regarding cognitive improvements .

Cancer Research

  • Pancreatic Cancer : Recent studies have demonstrated that this compound can inhibit RAGE pathway activation in pancreatic cancer cell lines, leading to:
    • Suppressed cell proliferation.
    • Modulation of the immune microenvironment.
    • Enhanced anti-tumor activity when combined with radiation therapy .
  • Mechanistic Insights :
    • In vitro studies showed that treatment with this compound resulted in decreased phosphorylated NF-κB levels, indicating reduced inflammatory signaling pathways associated with tumor growth .

Table 1: Summary of Key Findings from Clinical Trials

Study NamePopulationDurationPrimary EndpointResults
Phase 2b StudyMild-to-moderate AD patients18 monthsChange in ADAS-cog3.1-point improvement vs placebo
Elevage StudyMild AD + Type 2 diabetes patientsOngoingCognitive improvementEnrollment completed; results pending
STEADFASTMild AD patients12 monthsChange in ADAS-cogSubgroup analysis showed benefit

Case Studies

  • Case Study: Efficacy in Mild Alzheimer's Disease : A subgroup analysis from the Phase 3 STEADFAST trial revealed that participants with mild AD had a notable cognitive improvement when treated with this compound, suggesting that earlier intervention may enhance therapeutic outcomes .
  • Case Study: Combination Therapy in Pancreatic Cancer : In vivo studies indicated that this compound not only inhibited tumor growth but also enhanced the efficacy of radiation therapy by overcoming immune suppression mediated by myeloid-derived suppressor cells (MDSCs) .

特性

IUPAC Name

3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNNWYBAOPXVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601117468
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603148-36-3
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=603148-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azeliragon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azeliragon
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12689
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601117468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZELIRAGON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azeliragon
Reactant of Route 2
Reactant of Route 2
Azeliragon
Reactant of Route 3
Reactant of Route 3
Azeliragon
Reactant of Route 4
Reactant of Route 4
Azeliragon
Reactant of Route 5
Reactant of Route 5
Azeliragon
Reactant of Route 6
Reactant of Route 6
Azeliragon

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。